Emtricitabine

HIV-1 NRTI potency in vitro pharmacodynamics

Emtricitabine (FTC, CAS 143491-54-7) is a synthetic nucleoside reverse-transcriptase inhibitor (NRTI) of the cytidine analogue class, approved for the treatment of HIV-1 infection in combination with other antiretroviral agents and, in fixed-dose combinations with tenofovir prodrugs, for HIV-1 pre-exposure prophylaxis (PrEP). FTC is the (–)-enantiomer of 2′-deoxy-5-fluoro-3′-thiacytidine, with a molecular weight of 247.25 g/mol, and is administered orally at 200 mg once daily.

Molecular Formula C8H10FN3O3S
Molecular Weight 247.25 g/mol
CAS No. 143491-54-7
Cat. No. B1680427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmtricitabine
CAS143491-54-7
Synonyms1-(2-(hydroxymethyl)oxathiolan-5-yl)-5-fluorocytosine
2',3',5-FTC
2',3'-dideoxy-5-fluoro-3'-thiacytidine
2',3'-dideoxy-5-fluoro-3'-thiacytidine, (2S-cis)-isomer
5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
524W91
BW 524W91
BW-524W91
BW524W91
Racivi
Molecular FormulaC8H10FN3O3S
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
InChIInChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
InChIKeyXQSPYNMVSIKCOC-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityAbout 1.12X10+6 mg/L in water at 25 °C
2.00e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Emtricitabine CAS 143491-54-7: Core Pharmacological Identity for Procurement Decisions


Emtricitabine (FTC, CAS 143491-54-7) is a synthetic nucleoside reverse-transcriptase inhibitor (NRTI) of the cytidine analogue class, approved for the treatment of HIV-1 infection in combination with other antiretroviral agents and, in fixed-dose combinations with tenofovir prodrugs, for HIV-1 pre-exposure prophylaxis (PrEP) [1]. FTC is the (–)-enantiomer of 2′-deoxy-5-fluoro-3′-thiacytidine, with a molecular weight of 247.25 g/mol, and is administered orally at 200 mg once daily. Its active intracellular metabolite, emtricitabine 5′-triphosphate (FTC-TP), competes with deoxycytidine 5′-triphosphate for incorporation by HIV-1 reverse transcriptase, causing chain termination [2]. Among NRTIs, FTC exhibits potent activity against both HIV-1 and hepatitis B virus (HBV), though its clinical positioning is most sharply defined relative to its closest structural and mechanistic analogue, lamivudine (3TC), from which it differs by a single 5-fluorine substitution on the cytosine ring.

Why Emtricitabine Cannot Be Automatically Substituted with Lamivudine or Other NRTIs


Although lamivudine (3TC) and emtricitabine (FTC) are often described as interchangeable in WHO guidelines on the basis of pooled virological suppression endpoints (relative risk 1.03, 95% CI 0.96–1.10), this view collapses when procurement and clinical decisions require differentiation on the basis of potency, resistance-barrier, intracellular pharmacokinetics, and regulatory scope [1]. The two compounds differ by a single 5-fluorine atom, yet this substitution produces quantifiable divergence in antiretroviral potency, M184V resistance emergence rates with tenofovir backbones, intracellular half-life of the active triphosphate metabolite, and antiviral synergy profiles against HBV. These differences are not captured by non-inferiority meta-analyses of third-agent-boosted regimens and become critical when selecting compounds for specific experimental models, fixed-dose combination development, or indication-specific procurement (e.g., PrEP vs treatment). The quantitative evidence presented in Section 3 demonstrates that FTC and 3TC are distinct chemical entities whose selection should be driven by the specific performance requirements of the end-use application.

Emtricitabine Evidence Guide: Quantitative Differentiation from Comparator NRTIs


In Vitro Antiretroviral Potency of Emtricitabine vs Lamivudine in Dual Infection/Competition Assays

In dual HIV-1 infection/competition experiments using T cells co-infected with drug-sensitive and drug-resistant viral variants, emtricitabine (FTC) suppressed drug-sensitive virus at a rate approximately 3-fold higher than lamivudine (3TC), as quantified by mathematical modeling of allele-specific real-time PCR data [1]. This finding is consistent across multiple in vitro models, though some studies report comparable potency in primary PBMCs; however, in the competition format that better mimics the selective pressure dynamics in vivo, FTC's superior potency is directly quantifiable.

HIV-1 NRTI potency in vitro pharmacodynamics

Short-Term Monotherapy Viral Load Reduction: Emtricitabine vs Lamivudine in Treatment-Naive HIV-1 Patients

In a randomized, open-label 10-day monotherapy trial, emtricitabine 200 mg once daily achieved a 1.7-log10 mean reduction in plasma HIV-1 RNA, significantly greater than lamivudine 150 mg twice daily (P=0.04) [1]. Trough plasma FTC levels at the 200 mg dose exceeded the in vitro IC90 by 5-fold, confirming adequate pharmacokinetic coverage. All FTC doses tested (25, 100, 200 mg) demonstrated dose-proportional antiviral activity, and the 200 mg dose was selected for subsequent Phase II/III trials based on this superior viral suppression relative to 3TC.

HIV-1 RNA decline monotherapy clinical trial

M184V Resistance Mutation Emergence with Emtricitabine + Tenofovir vs Lamivudine + Tenofovir Backbones

In a comparative genotypic resistance study of patients failing tenofovir-containing regimens, the M184V mutation was detected in only 14.3% of FTC+TDF-treated patients versus 40.0% of 3TC+TDF-treated patients (P=0.01) [1]. Multivariable logistic regression confirmed that FTC use (vs 3TC) was independently associated with significantly lower odds of M184V emergence at virological failure (adjusted OR 0.32, 95% CI 0.10–0.99, P=0.04). In vitro selection experiments and molecular docking simulations further suggested that alternative reverse transcriptase mutations in the connection domain may arise under 3TC+TDF pressure, complicating resistance pathways.

HIV-1 drug resistance M184V mutation tenofovir backbone

Intracellular Pharmacokinetics: Emtricitabine-Triphosphate vs Lamivudine-Triphosphate Half-Life

The active intracellular triphosphate metabolite FTC-TP has a half-life of approximately 39 hours, compared to 15–16 hours for 3TC-TP, as collated from multiple independent determinations in a comprehensive NRTI pharmacokinetic review [1]. This ~2.5-fold longer intracellular persistence provides the pharmacokinetic rationale for the once-daily dosing of FTC (200 mg QD), whereas the shorter 3TC-TP half-life historically supported twice-daily administration before the 300 mg QD formulation was adopted.

intracellular half-life NRTI phosphorylation triphosphate persistence

Anti-HBV Synergy: Emtricitabine + Tenofovir vs Lamivudine + Tenofovir in Vitro

In vitro combination studies in AD38 cells expressing high levels of HBV demonstrated that tenofovir plus emtricitabine produced additive-to-synergistic antiviral activity, whereas tenofovir plus lamivudine produced only additive antiviral effects as assessed by both Bliss independence and Loewe additivity models [1]. This qualitative distinction suggests that FTC+TFV achieves greater-than-expected combined activity against HBV, whereas the 3TC+TFV combination is merely additive.

hepatitis B virus synergy tenofovir combination

Regulatory-Approved Indication for HIV-1 Pre-Exposure Prophylaxis (PrEP): Emtricitabine-Based vs Lamivudine-Based Regimens

Only emtricitabine-containing fixed-dose combinations—FTC/tenofovir disoproxil fumarate (Truvada, approved 2012) and FTC/tenofovir alafenamide (Descovy, approved 2019)—have received approval from the US FDA and other stringent regulatory authorities for HIV-1 pre-exposure prophylaxis [1]. Lamivudine-containing regimens, despite comparable treatment efficacy, lack regulatory approval for the PrEP indication from stringent authorities. The WHO Essential Medicines List similarly designates FTC+TDF as the preferred PrEP regimen, with 3TC+TDF listed only as an alternative where FTC is not available [2].

PrEP regulatory approval fixed-dose combination

Emtricitabine Procurement-Linked Application Scenarios Based on Quantitative Differentiation


HIV-1 Treatment Regimens Requiring Maximal Initial Viral Decay Kinetics

For clinical trials or treatment protocols where the primary endpoint is the slope and magnitude of early viral load decline (e.g., induction therapy studies or short-course monotherapy evaluations), emtricitabine's demonstrated 1.7-log10 reduction at day 10—significantly superior to lamivudine 150 mg BID (P=0.04)—makes FTC the rational choice within the cytidine analogue class [1]. This differentiation is particularly relevant for research groups investigating the pharmacodynamic determinants of long-term virological outcomes or designing eradication strategies requiring maximal initial viral suppression.

Regimen Design for Settings with High Risk of NRTI Resistance Emergence

In geographic regions or patient populations where M184V mutation surveillance is limited or where second-line NRTI options are scarce, the 2.5-fold lower prevalence of M184V with FTC+TDF (14.3%) compared to 3TC+TDF (40.0%) provides an evidence-based rationale for selecting FTC as the cytidine analogue backbone component [2]. Procurement for large-scale public-sector treatment programmes should weight this resistance differential when negotiating tender specifications for fixed-dose combination products.

HIV/HBV Co-Infected Patient Cohorts Requiring Dual-Active Backbone Therapy

In HIV/HBV co-infected populations, the additive-to-synergistic anti-HBV activity of FTC+TFV—contrasted with the merely additive activity of 3TC+TFV—provides a virological basis for preferring emtricitabine-based backbones [3]. Research laboratories developing dual-activity nucleoside combinations or conducting HBV-focused sub-studies within HIV cohorts should select FTC over 3TC to exploit this synergistic interaction, which may translate into improved HBV DNA suppression and a higher barrier to HBV polymerase resistance.

Pre-Exposure Prophylaxis (PrEP) Implementation Programmes and Clinical Trial Procurement

For public health PrEP rollout programmes, demonstration projects, or randomized PrEP efficacy trials requiring stringent regulatory alignment, only emtricitabine-containing fixed-dose combinations (FTC/TDF, FTC/TAF) hold FDA approval and WHO preferred listing for the PrEP indication [4]. Procurement of lamivudine-based alternatives for PrEP would constitute off-label use under stringent regulatory frameworks, introducing liability and protocol deviation risks that are unacceptable in Good Clinical Practice (GCP)-compliant research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emtricitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.